2-氟-3-碘吡嗪

描述

Synthesis Analysis

The synthesis of fluorinated pyridines has been extensively studied . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .

Molecular Structure Analysis

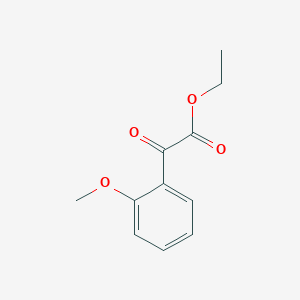

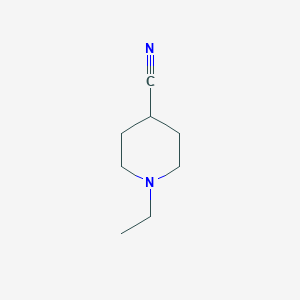

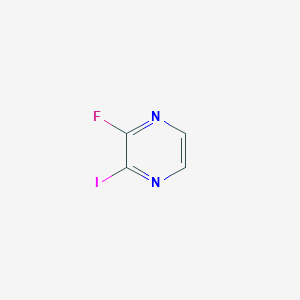

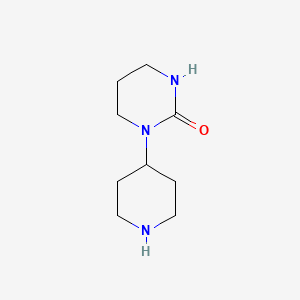

The molecular structure of “2-Fluoro-3-iodopyrazine” consists of a pyrazine ring with a fluoro substituent at position 2 and an iodine substituent at position 3.

科学研究应用

N-取代化合物的合成

2-氟-3-碘吡嗪用于 N-取代化合物的合成。Takács 等人 (2007) 探索了碘吡嗪(包括 2-氟-3-碘吡嗪)的钯催化氨基羰基化,以生产具有潜在生物学意义的 N-取代烟酰胺和吡啶基-乙酰甘氨酰胺 (Takács, Jakab, Petz, & Kollár, 2007)。

金属化和交叉偶联反应

2-氟-3-碘吡嗪参与金属化和交叉偶联反应。Toudic 等人 (2002) 证明了 2-氟吡嗪的区域选择性金属化,允许合成各种碘氟吡嗪,然后通过铃木或根岸条件用于生产芳基和烷基氟吡嗪 (Toudic, Plé, Turck, & Quéguiner, 2002)。

配位聚合物

2-氟-3-碘吡嗪在配位聚合物的形成中起作用。Näther 等人 (2003) 报道了与 2-碘吡嗪形成的碘化亚铜配位聚合物,其中讨论了这些聚合物的热行为和结构稳定性 (Näther, Wriedt, & Jess, 2003)。

氟化和芳基迁移

在有机合成领域,2-氟-3-碘吡嗪是氟化和芳基迁移过程的关键化合物。Ulmer 等人 (2016) 开发了一种无金属方法,使用环状高价碘 (III) 氟试剂,从苯乙烯开始制备 4-氟-1,3-苯并恶嗪,展示了氟碘吡嗪在复杂有机合成中的多功能性 (Ulmer, Brunner, Arnold, Pöthig, & Gulder, 2016)。

介晶性质

2-氟-3-碘吡嗪衍生物在介晶性质的研究中也很重要。Bruce 和 Hudson (1994) 探索了 2-氟-和 3-氟-4-烷氧基苝与银化合物的反应,生成表现出各种相态行为的介晶配合物,表明氟碘吡嗪在材料科学中的潜在应用 (Bruce & Hudson, 1994)。

构象分析在有机化学中

2-氟-3-碘吡嗪用于有机化学中的构象分析研究。Yoshinaga 等人 (2002) 使用理论和溶剂化计算对 2-卤代环己酮(包括 2-氟化合物)的构象平衡进行了研究。这项研究有助于更深入地了解氟化有机分子的构象能和性质 (Yoshinaga, Tormena, Freitas, Rittner, & Abraham, 2002)。

结构多样化合物的合成

2-氟-3-碘吡嗪的反应性使其成为合成多种化学结构的重要化合物。Pesti 等人 (2000) 描述了 2-氟-4-甲基吡啶的高效功能化,然后用于合成认知增强剂候选药物 DMP 543。这一过程突出了氟碘吡嗪在新药开发中的重要性 (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000)。

安全和危害

作用机制

Target of Action

It is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry .

Mode of Action

Fluorine is a strong electron-withdrawing group, which can enhance the electrophilicity of adjacent carbons, potentially influencing the reactivity of the molecule . Iodine, being a larger halogen, may contribute to the steric properties of the molecule .

Biochemical Pathways

Fluorinated compounds have been shown to have diverse effects on biological systems, influencing various biochemical pathways . For instance, fluorinated pyridines have been used as precursors for complex organic structures, providing access to novel fluorinated polymers and bioactives for medicine and agriculture .

Pharmacokinetics

For instance, fluorine’s high electronegativity and small size can enhance metabolic stability and improve bioavailability . On the other hand, iodine’s larger size and higher atomic weight could influence the distribution and excretion of the compound .

Result of Action

Given its use as a building block in medicinal chemistry, it is likely that its effects would largely depend on the specific context of its use and the nature of the final compound it is incorporated into .

生化分析

Biochemical Properties

2-Fluoro-3-iodopyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with polymerases during the synthesis of modified nucleic acids . These interactions are crucial for understanding the compound’s potential in therapeutic applications, particularly in the development of nucleic acid-based drugs.

Cellular Effects

The effects of 2-Fluoro-3-iodopyrazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the incorporation of 2-Fluoro-3-iodopyrazine into nucleic acids can stabilize the N-glycosidic linkage, thereby preventing base loss and backbone cleavage . This stabilization is essential for maintaining the integrity of genetic material and ensuring proper cellular function.

Molecular Mechanism

At the molecular level, 2-Fluoro-3-iodopyrazine exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Fluoro-3-iodopyrazine over time are important factors in laboratory settings. Studies have shown that the compound remains stable under various conditions, making it suitable for long-term experiments Its effects on cellular function may change over time, necessitating careful monitoring during in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of 2-Fluoro-3-iodopyrazine vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular function and promote healthy metabolic activity . At high doses, it can exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2-Fluoro-3-iodopyrazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism . The compound’s interactions with enzymes such as hydrolases and polymerases are particularly noteworthy, as they play a crucial role in its metabolic processing and therapeutic potential.

Transport and Distribution

The transport and distribution of 2-Fluoro-3-iodopyrazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

2-Fluoro-3-iodopyrazine exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . The compound is often directed to particular cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s function and optimizing its use in therapeutic applications.

属性

IUPAC Name |

2-fluoro-3-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDOFCZYQIJHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572070 | |

| Record name | 2-Fluoro-3-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206278-26-4 | |

| Record name | 2-Fluoro-3-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)